molecular formula C8H9N3O B11919732 5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine

5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B11919732
M. Wt: 163.18 g/mol
InChI Key: DYZLJVUHLQINGC-UHFFFAOYSA-N
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Description

5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-aminopyridine and an aldehyde in the presence of an acid catalyst . The reaction is carried out under reflux conditions, leading to the formation of the imidazopyridine core.

Industrial Production Methods

Industrial production of this compound often employs eco-friendly and efficient methods. For instance, air oxidation in an aqueous medium has been reported as a green chemistry approach for synthesizing substituted imidazo[4,5-b]pyridines .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the central nervous system . This interaction is mediated through the binding of the compound to a specific site on the receptor, leading to conformational changes that increase receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its unique reactivity and interaction with biological targets .

Properties

IUPAC Name

5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-9-6-3-4-7(12-2)11-8(6)10-5/h3-4H,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZLJVUHLQINGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC(=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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